,3-Bis(3-aminopropyl)tetramethyldisiloxane finds application as a curing agent for epoxy molding compounds used in high-reliability semiconductor devices. These devices require robust and reliable packaging to protect the delicate internal components from environmental factors and ensure proper electrical performance. The specific properties of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, such as its ability to form strong covalent bonds with epoxy resins, contribute to the creation of durable and reliable encapsulations for these devices [1].
[1] 1,3-Bis(aminopropyl)tetramethyldisiloxane, 94%, Thermo Scientific Chemicals
Another area of scientific research utilizing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane involves the synthesis of siloxane-urea copolymers. These copolymers possess unique properties that combine the flexibility and water resistance of siloxane segments with the strong hydrogen bonding and thermal stability of urea units [2]. This combination makes them promising candidates for various applications, including adhesives, coatings, and membranes. The presence of amine groups in 1,3-Bis(3-aminopropyl)tetramethyldisiloxane allows it to react with diisocyanates, forming the urea linkages and leading to the formation of these novel copolymers [2].
[2] 1,3-Bis(3-aminopropyl)tetramethyldisiloxane | ChemicalBook
1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a siloxane compound characterized by its unique structure, which includes two 3-aminopropyl groups attached to a tetramethyldisiloxane backbone. Its molecular formula is with a molecular weight of approximately 248.52 g/mol. The compound appears as a clear, colorless to pale yellow liquid and possesses alkaline properties due to the presence of amine functional groups .
The synthesis of 1,3-bis(3-aminopropyl)tetramethyldisiloxane typically involves several steps:
1,3-Bis(3-aminopropyl)tetramethyldisiloxane has several applications:
Interaction studies involving 1,3-bis(3-aminopropyl)tetramethyldisiloxane focus on its reactivity with various substrates in polymer chemistry. The unique structure allows it to engage in hydrogen bonding and other interactions that enhance material properties when incorporated into polymer matrices. Research indicates that its specific amine substitution pattern contributes to improved reactivity compared to other similar compounds .
Several compounds share structural similarities with 1,3-bis(3-aminopropyl)tetramethyldisiloxane. Here are some examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Aminopropyltriethoxysilane | Silane | Used for surface modification of materials |
Bis(3-aminopropyl)methylsiloxane | Siloxane | Exhibits different reactivity due to methyl substitution |
1,3-Bis(aminopropyl)-1,1,3-trimethylsiloxane | Siloxane | Different alkyl branching leading to varied properties |
The uniqueness of 1,3-bis(3-aminopropyl)tetramethyldisiloxane lies in its specific arrangement of functional groups and siloxane backbone, which enhances its reactivity and compatibility in various polymer applications compared to its analogs .
1,3-Bis(3-aminopropyl)tetramethyldisiloxane (CAS No. 2469-55-8) is a bifunctional organosilicon compound characterized by a central disiloxane backbone (-Si-O-Si-) flanked by two dimethylsilane groups. Each silicon atom is further bonded to a 3-aminopropyl chain (-CH2CH2CH2NH2). Its systematic IUPAC name is 3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine, while common synonyms include tetramethyl-1,3-bis(3-aminopropyl)disiloxane and bis(3-aminopropyl)tetramethyldisiloxane.
The molecular formula is C10H28N2OSi2, with a molar mass of 248.52 g/mol. The compound’s structure enables dual reactivity: the siloxane groups interact with inorganic substrates, while the primary amines participate in organic reactions.
This compound is classified as a diamino-functionalized disiloxane, belonging to the broader category of organosilane coupling agents. Key physical properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 132–142°C (11–11.5 mmHg) | |
Density (20°C) | 0.897–0.901 g/mL | |
Refractive Index (n20/D) | 1.450–1.451 | |
Flash Point | 91°C |
The liquid exhibits slight water solubility but hydrolyzes under neutral conditions. Its air-sensitive nature necessitates storage under inert atmospheres.
First synthesized via hydrosilylation and desilylation reactions in the late 20th century, this compound gained prominence for its utility in materials science. A pivotal 1999 patent (US6087520A) detailed its preparation using N,N-bis(trimethylsilyl)allylamine and dimethylethoxysilane, achieving yields >85%. Academically, it has been instrumental in studying:
1,3-Bis(3-aminopropyl)tetramethyldisiloxane exemplifies the β-silicon effect, where silicon’s electronegativity stabilizes adjacent reactive centers. Its applications span:
The compound’s versatility stems from its dual functionality, enabling covalent bonding across dissimilar materials. For instance, in epoxy molding compounds, it acts as a curing agent, forming crosslinks via amine-epoxide reactions while anchoring silica fillers.
The primary industrial method involves a two-step hydrosilylation-desilylation process:
A representative reaction is:
$$
\text{N,N-bis(trimethylsilyl)allylamine} + \text{dimethylethoxysilane} \xrightarrow{\text{H}2\text{PtCl}6} \text{Intermediate} \xrightarrow{\text{C}2\text{H}5\text{OH}} \text{1,3-Bis(3-aminopropyl)tetramethyldisiloxane}
$$
This method minimizes β-isomer formation, ensuring >95% γ-aminopropyl substitution.
The compound participates in three key reactions:
In silica-reinforced tires, this silane reduces filler agglomeration, enhancing abrasion resistance by 12.4% and lowering rolling resistance. For fiberglass composites, it improves interfacial shear strength by 30–50% compared to non-treated fibers.
As a monomer in silicone-epoxy hybrids, it enables materials with:
Corrosive;Irritant;Environmental Hazard